molecular formula C13H20N2 B8165088 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine

5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine

Cat. No.: B8165088
M. Wt: 204.31 g/mol
InChI Key: OZHDIHNNTUSNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine: is an organic compound characterized by the presence of a cyclopropyl group and two ethyl groups attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine typically involves the reaction of cyclopropylamine with N1,N1-diethylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions may require catalysts and are performed under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-substituted benzene derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology: The compound may be studied for its biological activity, including its potential as a ligand for binding to specific proteins or enzymes. Research in this area can lead to the discovery of new drugs or therapeutic agents.

Medicine: In medicine, this compound may be investigated for its pharmacological properties. Studies may focus on its potential as an active ingredient in pharmaceuticals, particularly for the treatment of diseases or conditions that involve specific molecular targets.

Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to specific biological or chemical effects. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

    N1,N1-Dimethylbenzene-1,2-diamine: This compound is structurally similar but lacks the cyclopropyl group and has methyl groups instead of ethyl groups.

    N1-Cyclopropylbenzene-1,2-diamine: Similar in structure but does not have the diethyl substitution.

    N,N-Diethyl-p-phenylenediamine: This compound has a similar diethyl substitution but differs in the position of the amine groups on the benzene ring.

Uniqueness: 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine is unique due to the presence of both cyclopropyl and diethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-cyclopropyl-2-N,2-N-diethylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-15(4-2)13-9-11(10-5-6-10)7-8-12(13)14/h7-10H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHDIHNNTUSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.